Undecanehydrazide

Description

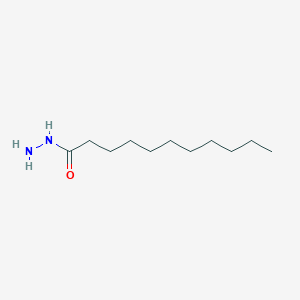

Undecanehydrazide (CAS No. 45135-30-6) is an organic compound with the molecular formula C₁₁H₂₄N₂O and a molecular weight of 200.32 g/mol . It is classified as a hydrazide derivative, featuring a linear 11-carbon aliphatic chain terminated by a hydrazide functional group (-NH-NH₂). This compound is primarily utilized in medicinal chemistry and organic synthesis as a building block for pharmaceuticals and specialized intermediates . Its reactivity stems from the nucleophilic hydrazide group, enabling participation in condensation and crosslinking reactions.

Properties

IUPAC Name |

undecanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O/c1-2-3-4-5-6-7-8-9-10-11(14)13-12/h2-10,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IICGGSZGDFYYBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Undecanehydrazide can be synthesized through the reaction of undecanoic acid with hydrazine hydrate. The reaction typically involves heating the mixture under reflux conditions in an organic solvent such as ethanol or methanol. The general reaction scheme is as follows:

C11H23COOH+NH2NH2→C11H23CONHNH2+H2O

This method is efficient and yields a high purity product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Undecanehydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include azides, amines, and substituted hydrazides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Undecanehydrazide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocyclic compounds.

Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of undecanehydrazide involves its interaction with various molecular targets. In biological systems, it can form hydrazone derivatives that interact with enzymes and other proteins, inhibiting their activity. This interaction can lead to the disruption of cellular processes, making it effective as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues: Chain Length and Functional Group Variations

Undecanehydrazide belongs to a family of aliphatic hydrazides with varying chain lengths and functional groups. Key analogues include:

Table 1: Molecular Properties of this compound and Related Compounds

| Compound Name | CAS No. | Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| This compound | 45135-30-6 | C₁₁H₂₄N₂O | 200.32 | C11 chain, single hydrazide group |

| Dodecanedioic acid dihydrazide | 4080-98-2 | C₁₂H₂₆N₄O₂ | 258.36 | C12 chain, two hydrazide groups |

| Hexadecanehydrazide | 2619-88-7 | C₁₆H₃₄N₂O | 270.46 | C16 chain, single hydrazide group |

| Undecanedioic acid | 1852-04-6 | C₁₁H₂₀O₄ | 216.28 | C11 chain, two carboxylic acid groups |

Structural Insights :

- Chain Length : Increasing chain length (C11 → C16) correlates with higher hydrophobicity and melting points. For instance, hexadecanehydrazide (C16) is more lipophilic than this compound (C11), affecting solubility in polar solvents .

- Conversely, Undecanedioic acid (carboxylic acid derivative) exhibits distinct reactivity, such as salt formation or esterification, unlike hydrazides .

Physicochemical Properties and Reactivity

Solubility and Stability :

- This compound is sparingly soluble in water but dissolves in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

- Dodecanedioic acid dihydrazide shows similar solubility profiles but higher thermal stability due to its symmetrical structure .

- Undecanedioic acid, with two carboxylic acid groups, is more water-soluble (462.36 mM in DMSO) and serves as an endogenous metabolite .

Reactivity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.